![molecular formula C18H21NO3 B2895320 1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1798900-60-3](/img/structure/B2895320.png)
1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
The compound “1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles” has been studied as an anticancer agent . It has been synthesized and its ability to inhibit the growth of cancer cell lines has been investigated .
Synthesis Analysis
A series of 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles have been synthesized . The synthesis process of these compounds is not detailed in the available resources.
Molecular Structure Analysis
The structural parameters of the potent anticancer active compound, 3f, have been studied from single crystal XRD data .
Scientific Research Applications
Analytical Chemistry Applications
A study by Vali et al. (2012) developed and validated a high-performance liquid chromatography (HPLC) method for the separation and quantification of Octahydro-1H-indole-2-carboxylic acid and its isomers, which are key materials in the synthesis of drugs like Perindopril and Trandolapril. This method, employing a refractive index detector, offers a cost-effective and reliable tool for quality control in pharmaceutical synthesis, showcasing the compound's role in ensuring drug purity and compliance with pharmaceutical standards Vali et al., 2012.
Synthetic Chemistry Applications
Indole-based compounds have been synthesized for various purposes, including the development of new pharmaceuticals. For example, the synthesis of indole-based aryl(aroyl)hydrazone analogs has shown promising antiplatelet activity, indicating the potential of indole derivatives in therapeutic applications Tehrani et al., 2015. Moreover, the synthesis of novel indole-benzimidazole derivatives showcases the versatility of indole carboxylic acids in creating compounds with potential biological activities Wang et al., 2016.
Pharmacological Applications
The exploration of indole derivatives as selective glycine-site NMDA receptor antagonists highlights the therapeutic potential of these compounds in neuroprotection and the treatment of neurological disorders Baron et al., 2005. Such research underscores the importance of indole carboxylic acids in the development of novel drugs targeting central nervous system diseases.
Mechanism of Action
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(11-10-13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)12-16(19)18(21)22/h1-3,6-7,10-11,14-16H,4-5,8-9,12H2,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWLRXSTNSAXQT-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C=CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)CC(N2C(=O)/C=C/C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid |
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